2-Cyclopropylisoindolin-5-amine
Overview
Description
Scientific Research Applications
1. Anticancer Research
2-Cyclopropylisoindolin-5-amine derivatives have been studied for their anticancer properties. A notable example is the discovery of aryl amino-quinoline-purine compounds, synthesized by coupling dichloropurine with 3-aminoquinoline. These compounds showed significant cytotoxic activity against various cancer cell lines, indicating their potential as novel therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).
2. Development of Catalysts
Research has explored the use of this compound in the development of catalysts. One study involved copper-catalyzed Chan-Lam cyclopropylation reactions with potassium cyclopropyl trifluoroborate, producing cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method offers a strategic approach towards the synthesis of molecules containing cyclopropane-heteroatom linkages, often needed in medicinal chemistry (Derosa et al., 2018).
3. Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using this compound or related structures. For example, one research demonstrated the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. These compounds showed potent antileukemic activity, suggesting their potential application in developing new anticancer drugs (Dolzhenko et al., 2021).
4. Photochemical Applications
Another area of research involves the photochemical activation of tertiary amines, including this compound derivatives, for studying cell physiology. These compounds can be activated efficiently through photochemical means, allowing for controlled release and activation in biological systems (Asad et al., 2017).
5. Catalytic Activity in Chemical Reactions
Research has also demonstrated the use of this compound derivatives in catalyzing chemical reactions. For instance, the synthesis of spirocyclic (alkyl)(amino)carbenes and their application in gold(I) catalyzed reactions have been explored, expanding the scope of nitrogen-containing heterocycles synthesis (Zeng et al., 2009).
Mechanism of Action
Target of Action
It is known that many isoindoline derivatives interact with various enzymes and receptors in the body .
Mode of Action
Isoindoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Isoindoline derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Isoindoline derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropylisoindolin-5-amine. These factors can include temperature, pH, presence of other substances, and more .
Properties
IUPAC Name |
2-cyclopropyl-1,3-dihydroisoindol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUITQPIFGGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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